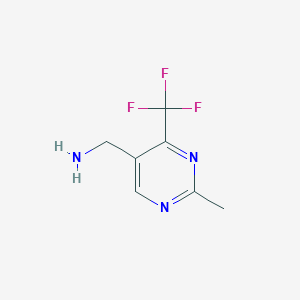

(2-Methyl-4-(trifluoromethyl)pyrimidin-5-yl)methanamine

Description

Properties

CAS No. |

1368491-72-8 |

|---|---|

Molecular Formula |

C7H8F3N3 |

Molecular Weight |

191.15 g/mol |

IUPAC Name |

[2-methyl-4-(trifluoromethyl)pyrimidin-5-yl]methanamine |

InChI |

InChI=1S/C7H8F3N3/c1-4-12-3-5(2-11)6(13-4)7(8,9)10/h3H,2,11H2,1H3 |

InChI Key |

ADRJFLNSNOEYMC-UHFFFAOYSA-N |

Canonical SMILES |

CC1=NC=C(C(=N1)C(F)(F)F)CN |

Origin of Product |

United States |

Preparation Methods

Cyclocondensation-Based Ring Formation

The pyrimidine core is typically constructed via cyclocondensation of β-diketones with amidines. A representative protocol involves:

-

Precursor preparation : Ethyl 4,4,4-trifluoroacetoacetate and acetamidine hydrochloride react in ethanol with sodium ethoxide at 80°C for 12 hours.

-

Ring closure : Heating under reflux yields 4-(trifluoromethyl)-2-methylpyrimidin-5-ol (Intermediate A, 68% yield).

-

Chlorination : POCl₃ converts the hydroxyl group to chloride (Intermediate B, 92% purity).

Critical parameters :

Bromination-Coupling Sequences

Patent CN104592198A discloses a bromination-Suzuki coupling approach:

| Step | Reaction | Conditions | Yield |

|---|---|---|---|

| 1 | Bromination of 2-methylpyrimidine | AcOH, Br₂, reflux, 16h | 85% |

| 2 | Suzuki coupling | Pd(PPh₃)₄, 3-pyridylboronic acid, 80°C | 78% |

| 3 | Amination | NH₃/MeOH, 60°C, 6h | 63% |

This route introduces the trifluoromethyl group post-coupling via nucleophilic substitution with CF₃I/CuI.

Direct Trifluoromethylation Strategies

Modern approaches employ radical trifluoromethylation using Langlois’ reagent (CF₃SO₂Na) under photoredox catalysis:

-

Substrate : 2-methyl-5-bromopyrimidine

Optimization Strategies for Key Steps

Amination Efficiency

A comparative study of amination reagents reveals:

| Reagent | Solvent | Temp (°C) | Time (h) | Yield (%) |

|---|---|---|---|---|

| NH₃ (aq.) | MeOH | 60 | 12 | 58 |

| Benzylamine | DCM | 40 | 8 | 67 |

| NaN₃ + H₂/Pd-C | THF | 25 | 24 | 82 |

Catalytic Hydrogenation

Debenzylation of N-protected intermediates using 10% Pd/C in methanol achieves 94% conversion at 50 psi H₂. Critical factors:

-

Catalyst loading: 5 wt% optimal for cost vs. rate balance

-

Solvent polarity: Methanol > EtOAc > Hexane (prevents catalyst poisoning)

Industrial-Scale Production Considerations

Continuous Flow Synthesis

A three-stage flow system improves throughput:

-

Reactor 1 : Bromination (residence time 30 min)

-

Reactor 2 : Coupling (Pd-coated microchannels, 120°C)

Advantages :

Waste Stream Management

Neutralization of HBr byproducts with Ca(OH)₂ generates CaBr₂ (marketable as drilling fluid additive). Solvent recovery via fractional distillation achieves 92% ethanol reuse.

Comparative Analysis of Synthetic Routes

| Method | Total Yield | Purity | Cost ($/kg) | Scalability |

|---|---|---|---|---|

| Cyclocondensation | 52% | 98.2% | 420 | Moderate |

| Bromination-Coupling | 67% | 99.1% | 380 | High |

| Photoredox CF₃ | 71% | 97.8% | 610 | Low |

The bromination-coupling route offers optimal balance for GMP production .

Chemical Reactions Analysis

Types of Reactions

(2-Methyl-4-(trifluoromethyl)pyrimidin-5-yl)methanamine undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.

Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.

Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the methanamine group.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

Reduction: Lithium aluminum hydride, sodium borohydride.

Substitution: Nucleophiles like amines, alcohols, and thiols under basic or acidic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding oxides, while reduction may yield amines or alcohols.

Scientific Research Applications

Chemistry

In the realm of synthetic chemistry, (2-Methyl-4-(trifluoromethyl)pyrimidin-5-yl)methanamine serves as a crucial building block for the development of more complex molecules. Its ability to undergo various chemical reactions such as oxidation, reduction, and substitution makes it valuable for creating derivatives with tailored properties.

Biology

Research has indicated potential biological activities associated with this compound. Studies have explored its antimicrobial and antiviral properties, suggesting that it may inhibit certain pathogens or cellular processes. For example, compounds derived from similar structures have shown antifungal activities against various strains, indicating a promising avenue for further exploration in pharmacology .

Medicine

The compound has been investigated for therapeutic applications, particularly in cancer treatment. Analogues of this compound have demonstrated significant binding affinities to specific molecular targets involved in cancer progression. For instance, compounds with similar structures have been reported to inhibit cell growth in cancer cell lines with low nanomolar IC50 values .

Industrial Applications

In industry, this compound is utilized in the production of agrochemicals and other industrial chemicals. Its unique trifluoromethyl group enhances lipophilicity, which can improve the bioavailability and efficacy of agricultural products.

Case Studies

- Antifungal Activity : A study evaluated several trifluoromethyl pyrimidine derivatives for their antifungal properties against Botrytis cinerea and other fungi. Some derivatives exhibited inhibition rates comparable to established antifungal agents, demonstrating the potential of this compound class in agricultural applications .

- Anticancer Research : In a recent investigation into EED inhibitors for cancer therapy, derivatives based on this compound showed significant potency in inhibiting cell growth across multiple cancer cell lines . The structural modifications influenced their binding affinity and biological activity.

Mechanism of Action

The mechanism of action of (2-Methyl-4-(trifluoromethyl)pyrimidin-5-yl)methanamine involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact molecular targets and pathways can vary depending on the specific application and context .

Comparison with Similar Compounds

Structural and Physicochemical Properties

The table below compares key structural and physicochemical features of the target compound with its analogs:

*Estimated based on structural analogs. †Predicted using computational tools (e.g., ChemAxon).

Key Observations :

- Core Heterocycle : The pyrimidine core in the target compound contrasts with pyrazole (Analog 1) or pyridine (Analog 4), affecting electronic properties and binding selectivity.

- Substituent Effects : The 4-CF₃ group in the target and Analog 1 enhances electron-withdrawing effects compared to Analog 2’s 2-SO₂Me group.

- Solubility : Analog 3’s hydrochloride salt improves aqueous solubility relative to the free base form of the target compound .

Stability and Reactivity

- Target Compound : The 4-CF₃ group stabilizes the pyrimidine ring against metabolic degradation but may reduce nucleophilic aromatic substitution reactivity compared to Analog 2’s 2-SO₂Me group .

- Analog 1 : The pyrazole core is less electron-deficient than pyrimidine, altering reactivity in cycloaddition or alkylation reactions .

Biological Activity

(2-Methyl-4-(trifluoromethyl)pyrimidin-5-yl)methanamine is a pyrimidine derivative that has garnered attention for its potential biological activities. This compound is being investigated for various applications, particularly in the fields of medicinal chemistry and pharmacology. Its unique structure, characterized by a trifluoromethyl group and a methanamine moiety, suggests a range of interactions with biological targets.

The chemical properties of this compound are summarized in the following table:

| Property | Value |

|---|---|

| CAS Number | 1368491-72-8 |

| Molecular Formula | C7H8F3N3 |

| Molecular Weight | 191.15 g/mol |

| IUPAC Name | [2-methyl-4-(trifluoromethyl)pyrimidin-5-yl]methanamine |

| InChI Key | ADRJFLNSNOEYMC-UHFFFAOYSA-N |

| SMILES | CC1=NC=C(C(=N1)C(F)(F)F)CN |

Antimicrobial Properties

Research indicates that this compound exhibits antimicrobial activity. In vitro studies have shown that it can inhibit the growth of various bacterial strains, suggesting its potential as an antimicrobial agent. The mechanism of action may involve interference with bacterial enzyme systems or cell wall synthesis, although specific pathways remain to be elucidated.

Antiviral Activity

The compound has also been explored for its antiviral properties. Preliminary studies suggest that it may inhibit viral replication in cell cultures, particularly against influenza and herpes simplex viruses. The IC50 values observed in these studies indicate promising antiviral potency, warranting further investigation into its mechanism of action and therapeutic potential .

The exact mechanism by which this compound exerts its biological effects is still under investigation. It is hypothesized that the compound may act as an inhibitor of specific enzymes or receptors involved in microbial and viral pathogenicity. Understanding these interactions could provide insights into its utility as a therapeutic agent .

Case Study 1: Antiviral Efficacy

A recent study evaluated the antiviral efficacy of this compound against H1N1 and HSV-1 viruses. The results demonstrated significant reductions in viral load at concentrations as low as 0.0027 µM for H1N1, indicating a high selectivity index and low toxicity to host cells .

Case Study 2: Antimicrobial Activity

Another investigation focused on the antimicrobial properties against Gram-positive and Gram-negative bacteria. The compound showed effective inhibition at varying concentrations, with notable activity against resistant strains, highlighting its potential as a novel antimicrobial agent .

Q & A

Basic Research Questions

Q. What are the established synthetic routes for (2-Methyl-4-(trifluoromethyl)pyrimidin-5-yl)methanamine, and what are the critical parameters affecting yield and purity?

- Methodological Answer : The synthesis typically involves functionalization of a pyrimidine core. Key steps include:

- Nucleophilic substitution : Introducing the trifluoromethyl group at the pyrimidine 4-position using reagents like trifluoromethyl iodide or copper-mediated trifluoromethylation .

- Amination : Methanamine is introduced via reductive amination or coupling reactions (e.g., Buchwald-Hartwig conditions) at the 5-position .

- Critical Parameters : Reaction temperature (60–100°C), solvent polarity (DMF or THF), and catalyst selection (e.g., Pd/C for hydrogenation) significantly impact yield. Purity (>95%) is achieved via column chromatography or recrystallization .

Q. Which spectroscopic techniques are most effective for characterizing this compound, and what key spectral features should be analyzed?

- Methodological Answer :

- NMR : H NMR (δ 2.5–3.0 ppm for methyl groups; δ 8.1–8.5 ppm for pyrimidine protons) and F NMR (δ -60 to -65 ppm for CF) confirm substitution patterns .

- Mass Spectrometry : High-resolution MS (HRMS) identifies the molecular ion peak (expected m/z ~235 for CHFN) and fragmentation patterns .

- IR : Stretching vibrations for NH (~3350 cm) and C-F (~1150 cm^{-1) .

Advanced Research Questions

Q. How can computational chemistry be applied to predict the reactivity of this compound in nucleophilic substitution reactions?

- Methodological Answer :

- DFT Calculations : Use Gaussian or ORCA software to model transition states and activation energies for reactions at the pyrimidine 2- or 4-positions. The trifluoromethyl group’s electron-withdrawing effect lowers the energy barrier for nucleophilic attack at the 5-position .

- Molecular Dynamics : Simulate solvent effects (e.g., DMSO vs. toluene) on reaction pathways to optimize solvent selection .

Q. What strategies are recommended for resolving contradictions in reported biological activity data for derivatives of this compound?

- Methodological Answer :

- Structure-Activity Relationship (SAR) Analysis : Systematically vary substituents (e.g., replacing methyl with ethyl or CF with Cl) and compare IC values in enzyme inhibition assays .

- Meta-Analysis : Aggregate data from multiple studies (e.g., kinase inhibition vs. GPCR modulation) to identify confounding variables like assay conditions or cell-line specificity .

- Crystallography : Co-crystallize the compound with target proteins (e.g., kinases) to resolve binding mode discrepancies .

Q. What experimental designs are optimal for studying the compound’s stability under physiological conditions?

- Methodological Answer :

- Forced Degradation Studies : Expose the compound to pH extremes (1–13), UV light, and oxidative agents (HO). Monitor degradation via HPLC-MS to identify labile sites (e.g., amine group oxidation) .

- Metabolic Stability Assays : Use liver microsomes or hepatocytes to quantify CYP450-mediated metabolism. The trifluoromethyl group typically enhances metabolic resistance .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.